molecular formula C13H11N3OS3 B5750621 4,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide

4,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide

Cat. No.: B5750621
M. Wt: 321.4 g/mol
InChI Key: DTEZQVFZHXMYQB-UHFFFAOYSA-N
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Description

4,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide is a heterocyclic compound that features a thiadiazole ring fused with thiophene rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide typically involves the reaction of 2-thienyl hydrazine with carbon disulfide to form a thiadiazole intermediate. This intermediate is then reacted with 4,5-dimethyl-3-thiophenecarboxylic acid chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, often using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

4,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds with a similar heterocyclic structure but containing a nitrogen atom instead of sulfur.

    Thiophenes: Compounds with a similar thiophene ring structure but lacking the thiadiazole moiety.

    Thiadiazoles: Compounds with a similar thiadiazole ring but different substituents.

Uniqueness

4,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide is unique due to its specific combination of thiadiazole and thiophene rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

4,5-dimethyl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS3/c1-7-8(2)19-6-9(7)11(17)14-13-16-15-12(20-13)10-4-3-5-18-10/h3-6H,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEZQVFZHXMYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NC2=NN=C(S2)C3=CC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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